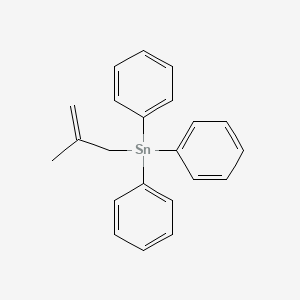

(2-Methylallyl)triphenylstannane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Methylallyl)triphenylstannane: is an organotin compound with the molecular formula C22H22Sn and a molecular weight of 405.12 g/mol (2-Methyl-2-propenyl)triphenyltin . This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of (2-Methylallyl)triphenylstannane typically involves the reaction between triphenyltin chloride and 2-methylallyl bromide . The reaction is carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product .

Industrial Production Methods:

.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: (2-Methylallyl)triphenylstannane can undergo substitution reactions where the is replaced by other functional groups.

Oxidation Reactions: The compound can be oxidized to form various .

Reduction Reactions: It can also undergo reduction reactions to form .

Common Reagents and Conditions:

Substitution: Common reagents include and .

Oxidation: Reagents such as or are used.

Reduction: Reagents like are employed.

Major Products:

Substitution: Products include various .

Oxidation: Products include .

Reduction: Products include organotin hydrides .

Applications De Recherche Scientifique

Organic Synthesis

(2-Methylallyl)triphenylstannane serves as a reagent in various organic synthesis reactions, particularly in the formation of carbon-tin bonds. It is widely used in:

- Cross-Coupling Reactions: This compound is employed in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its ability to participate in these reactions allows for the formation of new carbon-carbon bonds, which are essential in building larger molecular frameworks .

- Substitution Reactions: The compound can undergo substitution reactions where the tin atom is replaced by other functional groups, enabling the introduction of diverse functionalities into organic molecules.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Key Applications |

|---|---|---|

| Cross-Coupling | Formation of carbon-carbon bonds through palladium catalysis | Synthesis of pharmaceuticals and agrochemicals |

| Substitution | Replacement of tin with other functional groups | Diversification of organic compounds |

| Radical Reactions | Participation in radical-mediated transformations | Synthesis of complex natural products |

Biological Research

In biological contexts, this compound has been studied for its potential role as an insect reproduction inhibitor. Research indicates that this compound may disrupt hormonal pathways responsible for reproduction in insects, making it a candidate for use in pest control strategies.

- Mechanism of Action: The compound interacts with biological macromolecules, binding to specific molecular targets that disrupt normal reproductive processes. This property has implications for developing environmentally friendly insect sterilization products.

Table 2: Biological Applications of this compound

| Application | Description | Implications |

|---|---|---|

| Insect Reproduction Inhibition | Disruption of hormonal pathways | Development of pest control products |

| Biocide Potential | Investigated for antifungal and antibacterial properties | Alternative to conventional pesticides |

Case Study 1: Use in Organic Synthesis

In a study published by researchers at the University of Toronto, this compound was utilized to synthesize complex alkaloids through radical cyclization methods. The results demonstrated that this organotin compound could effectively facilitate the formation of challenging carbon-carbon bonds, showcasing its utility as a reagent in synthetic methodologies .

Case Study 2: Biological Impact on Insect Populations

A recent investigation explored the effects of this compound on insect populations, particularly focusing on its ability to inhibit reproduction. The study found that exposure to this compound significantly reduced reproductive rates among target insect species, indicating its potential as an eco-friendly alternative to traditional pesticides.

Mécanisme D'action

The mechanism of action of (2-Methylallyl)triphenylstannane involves its interaction with biological macromolecules . The compound exerts its effects by binding to specific molecular targets , disrupting normal biological processes. In the case of insect reproduction inhibition, it interferes with the hormonal pathways responsible for reproduction .

Comparaison Avec Des Composés Similaires

- Triphenyltin chloride

- Triphenyltin hydroxide

- Triphenyltin acetate

Comparison:

- Triphenyltin chloride is commonly used as a precursor in the synthesis of various organotin compounds, including (2-Methylallyl)triphenylstannane.

- Triphenyltin hydroxide and triphenyltin acetate are also used in similar applications but differ in their reactivity and stability compared to this compound .

Uniqueness:

This compound is unique due to its specific structure and reactivity , making it particularly useful in cross-coupling reactions and as an insect reproduction inhibitor .

Activité Biologique

(2-Methylallyl)triphenylstannane is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications, including in pharmaceuticals and as biocides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C18H21Sn

- Molecular Weight : 320.1 g/mol

The compound features a triphenylstannyl group attached to a 2-methylallyl moiety, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and cellular membranes. Key mechanisms include:

- Antimicrobial Activity : Organotin compounds have been shown to possess antimicrobial properties, likely due to their ability to disrupt cell membranes and inhibit essential metabolic processes.

- Antitumor Activity : Some studies suggest that organotin compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

- Endocrine Disruption : Organotin compounds may act as endocrine disruptors, affecting hormonal balance in organisms.

Research Findings

Several studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from various research efforts:

Case Studies

- Antimicrobial Effects : A study investigated the efficacy of this compound against various bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a novel antimicrobial agent.

- Cytotoxicity in Cancer Research : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic markers, supporting its role as an antitumor agent.

- Endocrine Disruption Studies : Research on animal models exposed to this compound demonstrated alterations in reproductive hormone levels, suggesting that this compound may interfere with endocrine function.

Propriétés

IUPAC Name |

2-methylprop-2-enyl(triphenyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.C4H7.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-2H2,3H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXNQMXQECPOQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.